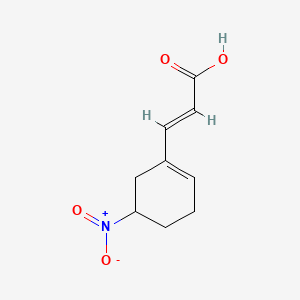

(E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid

Descripción general

Descripción

(E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid is an organic compound characterized by the presence of a nitro group attached to a cyclohexene ring, which is further conjugated with an acrylic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid typically involves the nitration of cyclohexene followed by a series of reactions to introduce the acrylic acid functionality. One common method includes:

Nitration of Cyclohexene: Cyclohexene is reacted with a nitrating agent such as nitric acid in the presence of sulfuric acid to yield 5-nitrocyclohexene.

Aldol Condensation: The 5-nitrocyclohexene undergoes an aldol condensation with an appropriate aldehyde to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

(E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Common nucleophiles include amines and thiols, often under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

(E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications due to its unique structural features.

Industry: Used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of (E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular pathways. The acrylic acid moiety can interact with proteins and other biomolecules, affecting their function and activity.

Comparación Con Compuestos Similares

Similar Compounds

(E)-3-(5-Nitrocyclohex-1-en-1-yl)propanoic acid: Similar structure but with a propanoic acid moiety instead of acrylic acid.

(E)-3-(5-Nitrocyclohex-1-en-1-yl)butanoic acid: Similar structure but with a butanoic acid moiety instead of acrylic acid.

Uniqueness

(E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid is unique due to the presence of the acrylic acid moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs with different carboxylic acid moieties.

Actividad Biológica

(E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid, with the molecular formula CHNO and CAS number 899809-64-4, is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

The compound is synthesized through a multi-step process involving the nitration of cyclohexene followed by aldol condensation. The nitration introduces a nitro group, which is crucial for its biological activity. The general synthetic route includes:

- Nitration of Cyclohexene : Reacting cyclohexene with a nitrating agent (e.g., nitric acid in sulfuric acid) produces 5-nitrocyclohexene.

- Aldol Condensation : This intermediate undergoes aldol condensation with an appropriate aldehyde to yield this compound.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by researchers found that the compound inhibited the growth of Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, including Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL, demonstrating its potential as an antimicrobial agent.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties, particularly against breast and colon cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS). This oxidative stress leads to cellular damage and ultimately cell death. Notably, the compound's effectiveness was compared to standard chemotherapeutic agents, revealing comparable results in reducing cell viability.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Redox Reactions : The nitro group can undergo reduction to form reactive intermediates that participate in redox cycling, generating ROS.

- Protein Interaction : The acrylic acid moiety can bind to proteins and enzymes, altering their function and potentially inhibiting their activity.

Study 1: Antimicrobial Efficacy

A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of several nitro-containing compounds, including this compound. The results indicated that this compound exhibited a broad spectrum of activity against both bacterial and fungal pathogens, supporting its potential use in developing new antimicrobial therapies.

Study 2: Anticancer Effects

In another investigation reported in Cancer Letters, the effects of this compound on human cancer cell lines were assessed. The findings revealed that treatment with the compound led to a significant decrease in cell proliferation and increased rates of apoptosis. This study highlighted the compound's potential as a lead molecule for further development in cancer therapeutics.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (E)-3-(5-Nitrocyclohex-1-en-1-yl)propanoic acid | Structure | Moderate antimicrobial activity |

| (E)-3-(5-Nitrocyclohexenyl)butanoic acid | Structure | Low anticancer activity |

The unique structural features of this compound contribute to its distinct biological activities compared to similar compounds.

Propiedades

IUPAC Name |

(E)-3-(5-nitrocyclohexen-1-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h2,4-5,8H,1,3,6H2,(H,11,12)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYXGOWSKLZBEO-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=C1)C=CC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CC(=C1)/C=C/C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657928 | |

| Record name | (2E)-3-(5-Nitrocyclohex-1-en-1-yl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

899809-64-4 | |

| Record name | (2E)-3-(5-Nitrocyclohex-1-en-1-yl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.